1,10-undecadiene molecular structure and formula
1,10-undecadiene molecular structure and formula
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the molecular structure, properties, and relevant experimental procedures for 1,10-undecadiene, a linear alpha,omega-diene. The information is curated for professionals in research and development who require detailed technical data.
Molecular Structure and Formula
1,10-undecadiene is a hydrocarbon belonging to the alkadiene class.[1][2] Its structure consists of an eleven-carbon chain with two terminal double bonds.
The molecule's geometry is characterized by sp³ hybridized carbon atoms in the aliphatic chain, resulting in tetrahedral bond angles of approximately 109.5°, and sp² hybridized carbon atoms at the terminal double bonds, with trigonal planar geometry and bond angles of approximately 120°.
Molecular Identifiers:
Physicochemical and Spectroscopic Data
The following tables summarize key quantitative data for 1,10-undecadiene, including both experimental and calculated properties.
Table 1: Physicochemical Properties
| Property | Value | Unit | Source |
| Boiling Point | 187 | °C | LabSolutions |
| Melting Point | - | °C | Not available |
| Density | - | g/cm³ | Not available |
| logP (Octanol/Water Partition Coefficient) | 4.089 | - | Cheméo (Calculated)[7] |
| Water Solubility (log₁₀WS) | -4.13 | mol/L | Cheméo (Calculated)[7] |
| Enthalpy of Vaporization (ΔvapH°) | 38.74 | kJ/mol | Cheméo (Calculated)[7] |
| Enthalpy of Fusion (ΔfusH°) | 21.69 | kJ/mol | Cheméo (Calculated)[7] |
| Enthalpy of Formation (ΔfH°gas) | -19.51 | kJ/mol | Cheméo (Calculated)[7] |
Table 2: Spectroscopic Data
| Technique | Key Peaks/Signals | Source |
| Mass Spectrometry (EI) | m/z top peak: 41; 2nd highest: 55; 3rd highest: 67 | PubChem[1] |
| Infrared (IR) Spectroscopy | Data available | NIST[3][6] |
| ¹H NMR Spectroscopy | Data available | ResearchGate[8] |
| ¹³C NMR Spectroscopy | Data available | PubChem[9] |
Experimental Protocols
The following are representative experimental protocols for the synthesis, purification, and characterization of 1,10-undecadiene, based on established organic chemistry methodologies.
Synthesis: Grignard Coupling of 5-Bromo-1-pentene
This protocol describes a plausible synthesis route for 1,10-undecadiene via the coupling of a Grignard reagent.
Materials:
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5-bromo-1-pentene
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Magnesium turnings
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Anhydrous diethyl ether
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Iodine (crystal)
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Saturated aqueous ammonium chloride (NH₄Cl) solution
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Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
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Grignard Reagent Formation:
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In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq).
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Add a small crystal of iodine to activate the magnesium.
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Add a solution of 5-bromo-1-pentene (1.0 eq) in anhydrous diethyl ether dropwise via the dropping funnel. The reaction is initiated by gentle heating.
-
Once the reaction starts, continue the addition at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.
-
-
Coupling Reaction:
-
Cool the Grignard reagent to 0 °C in an ice bath.
-
Slowly add another equivalent of 5-bromo-1-pentene dropwise.
-
After the addition, allow the reaction to warm to room temperature and stir overnight.
-
-
Work-up and Extraction:
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel.
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Extract the aqueous layer with diethyl ether (3x).
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Combine the organic layers and wash with brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
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Purification: Fractional Distillation
The crude 1,10-undecadiene is purified by fractional distillation to remove unreacted starting materials and high-boiling-point byproducts.
Procedure:
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Set up a fractional distillation apparatus with a Vigreux column.
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Transfer the crude product to the distillation flask.
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Heat the flask gently.
-
Collect the fraction that distills at the boiling point of 1,10-undecadiene (187 °C at atmospheric pressure). The boiling point will be lower under vacuum.
Characterization: Gas Chromatography-Mass Spectrometry (GC-MS)
The purity and identity of the final product are confirmed by GC-MS.
Typical GC-MS Parameters:
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Column: A non-polar capillary column (e.g., DB-5ms).
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Injector Temperature: 250 °C.
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Oven Program: Start at 60 °C, hold for 2 minutes, then ramp up to 220 °C at 10 °C/min.
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Mass Spectrometer: Electron ionization (EI) mode.
The resulting chromatogram should show a single major peak, and the mass spectrum of this peak should correspond to the known fragmentation pattern of 1,10-undecadiene.
Chemical Reactivity and Visualization
1,10-undecadiene, as an alpha,omega-diene, is a key monomer in acyclic diene metathesis (ADMET) polymerization. This reaction, typically catalyzed by ruthenium-based catalysts like Grubbs' catalyst, results in the formation of a long-chain polyene and the release of ethylene gas.
Acyclic Diene Metathesis (ADMET) Polymerization of 1,10-Undecadiene
Caption: ADMET polymerization of 1,10-undecadiene.
Safety Information
1,10-undecadiene is classified as a flammable liquid and vapor (H226).[1] Standard laboratory safety precautions, including working in a well-ventilated fume hood and wearing appropriate personal protective equipment (gloves, safety glasses), should be followed. Avoid contact with heat, sparks, and open flames.
References
- 1. 1,10-Undecadiene | C11H20 | CID 139543 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,10-UNDECADIENE | 13688-67-0 [chemicalbook.com]
- 3. 1,10-Undecadiene [webbook.nist.gov]
- 4. 1,10-Undecadiene [webbook.nist.gov]
- 5. 1,10-Undecadiene [webbook.nist.gov]
- 6. 1,10-Undecadiene [webbook.nist.gov]
- 7. 1,10-Undecadiene (CAS 13688-67-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. researchgate.net [researchgate.net]
- 9. E-1,6-Undecadiene | C11H20 | CID 5362730 - PubChem [pubchem.ncbi.nlm.nih.gov]
